5-Prop-2-enoxy-2,3-dihydro-1-benzofuran
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Overview
Description
5-Prop-2-enoxy-2,3-dihydro-1-benzofuran is a chemical compound belonging to the benzofuran family. . The structure of this compound consists of a benzofuran core with a prop-2-enoxy substituent at the 5-position, making it a unique and interesting compound for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Prop-2-enoxy-2,3-dihydro-1-benzofuran can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dihydro-1-benzofuran with prop-2-enol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane or toluene to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Prop-2-enoxy-2,3-dihydro-1-benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The prop-2-enoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may require catalysts like palladium on carbon (Pd/C) or other transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated benzofuran derivatives .
Scientific Research Applications
5-Prop-2-enoxy-2,3-dihydro-1-benzofuran has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying its effects on different biological systems.
Mechanism of Action
The mechanism of action of 5-Prop-2-enoxy-2,3-dihydro-1-benzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or bacterial growth . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1-benzofuran: A simpler derivative without the prop-2-enoxy group.
5-Bromo-2,3-dihydro-1-benzofuran: A halogenated derivative with a bromine atom at the 5-position.
5-Methyl-2,3-dihydro-1-benzofuran: A methyl-substituted derivative at the 5-position.
Uniqueness
5-Prop-2-enoxy-2,3-dihydro-1-benzofuran is unique due to the presence of the prop-2-enoxy group, which imparts distinct chemical and biological properties. This substituent can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H12O2 |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
5-prop-2-enoxy-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C11H12O2/c1-2-6-12-10-3-4-11-9(8-10)5-7-13-11/h2-4,8H,1,5-7H2 |
InChI Key |
SYRPBMUWAKQTNW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC2=C(C=C1)OCC2 |
Origin of Product |
United States |
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